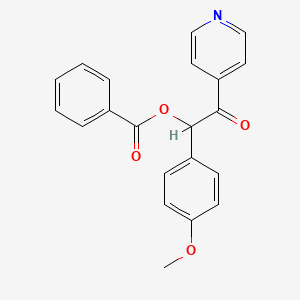![molecular formula C12H12O2S B14392374 2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol CAS No. 89861-16-5](/img/structure/B14392374.png)
2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol is an organic compound that features a furan ring substituted with a phenylsulfanyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(phenylsulfanyl)furan with ethylene oxide under acidic or basic conditions to introduce the ethan-1-ol group. Another approach involves the use of Grignard reagents, where 2-(phenylsulfanyl)furan is reacted with ethylene glycol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-[2-(Phenylsulfanyl)furan-3-yl]ethanal or 2-[2-(Phenylsulfanyl)furan-3-yl]ethanoic acid.
Reduction: Formation of 2-[2-(Phenylthio)furan-3-yl]ethan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylsulfanyl)furan: Lacks the ethan-1-ol group, making it less versatile in chemical reactions.
2-[2-(Phenylthio)furan-3-yl]ethan-1-ol: Similar structure but with a thiol group instead of a sulfanyl group.
Uniqueness
2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol is unique due to the combination of the phenylsulfanyl group and the ethan-1-ol moiety, which provides a distinct set of chemical and biological properties
Propriétés
Numéro CAS |
89861-16-5 |
|---|---|
Formule moléculaire |
C12H12O2S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-(2-phenylsulfanylfuran-3-yl)ethanol |
InChI |
InChI=1S/C12H12O2S/c13-8-6-10-7-9-14-12(10)15-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8H2 |
Clé InChI |
XZZXDXIINLTMRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=CO2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
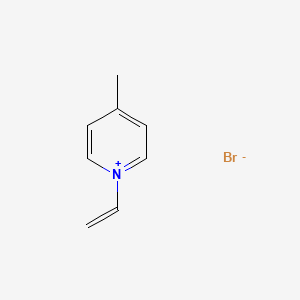
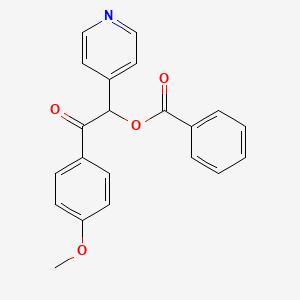
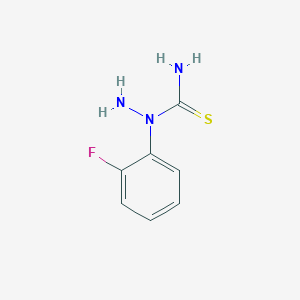
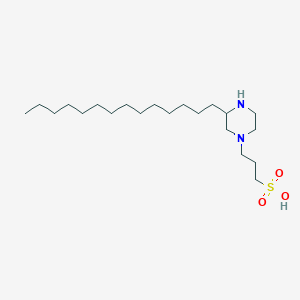
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)

![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
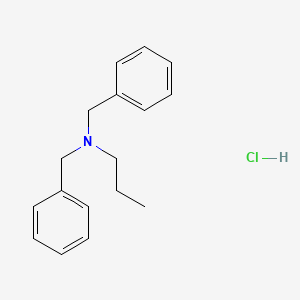
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
